3,4-Dimethoxybiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-8-12(10-14(13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOBRBMNPKVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dimethoxybiphenyl and Analogous Biphenyl Ethers
Direct Synthesis Routes for 3,4-Dimethoxybiphenyl
Direct methods for synthesizing this compound offer a straightforward approach to this key structural motif.
Coupling Reactions (e.g., Aniline (B41778) with 1,2-Dimethoxybenzene)
A direct coupling of aniline with 1,2-dimethoxybenzene (B1683551) can produce this compound. This reaction, however, also yields the 2,3-dimethoxybiphenyl isomer. The formation of both isomers is consistent with the ortho- and para-directing effects of the methoxy (B1213986) groups. The reaction typically involves heating the reactants in the presence of isoamyl nitrite (B80452). Subsequent separation of the isomers is necessary, which can be achieved by column chromatography.
In a specific example, the coupling of aniline with 1,2-dimethoxybenzene yielded this compound (6% yield) and 2,3-dimethoxybiphenyl (7% yield).
Advanced Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they have been extensively used for the synthesis of biphenyl (B1667301) derivatives. lookchem.comoiccpress.com
Suzuki-Miyaura Coupling Protocols for Biphenyl Ring Formation
The Suzuki-Miyaura coupling is a widely used method for synthesizing biphenyls due to its tolerance of various functional groups and the stability of the organoboron reagents. lookchem.comoiccpress.comgre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. oiccpress.comrsc.org
The synthesis of various dimethoxybiphenyls has been achieved using Suzuki-Miyaura coupling. For instance, the reaction of different aryl halides with arylboronic acids, catalyzed by an ortho-palladated complex of 2-methoxyphenethylamine, has been shown to produce the corresponding biphenyls in good to high yields. oiccpress.com The use of microwave irradiation can further improve reaction yields and reduce reaction times. oiccpress.com
| Reactants | Catalyst | Product | Yield |
| 4-Bromoanisole (B123540), Phenylboronic acid | ortho-palladated complex of 2-methoxyphenethylamine | 4-Methoxybiphenyl | Good to high |
| Aryl halides, Arylboronic acids | Pd(OAc)2, SPhos | Dimethoxybiphenyls | Not specified |
This table summarizes representative Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives.
Stille Cross-Coupling Approaches for Related Dimethoxybiphenyl Isomers
The Stille cross-coupling reaction provides another effective method for the synthesis of biaryl compounds by coupling an organotin compound with an organic halide, catalyzed by palladium. numberanalytics.comwikipedia.orgnih.gov This method is valued for its tolerance of a wide array of functional groups. nih.gov
While specific examples for the direct synthesis of this compound via Stille coupling are less common in the provided context, the methodology has been applied to create related structures. For example, the Stille coupling has been used in the synthesis of alkylcarbazoles, where a key step involves the coupling of an aryl triflate with an organotin reagent. researchgate.net This demonstrates the utility of the Stille reaction in constructing complex molecules that may contain dimethoxybiphenyl-like substructures. The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ and a solvent like DMF. numberanalytics.comresearchgate.net
Classical Chemical Syntheses for Related Biphenyl Systems
Before the advent of modern cross-coupling reactions, classical methods were the primary means for synthesizing biphenyl systems.
Deamination Reactions of Diamine Precursors (e.g., o-Dianisidine)
The deamination of diamine precursors, such as o-dianisidine (3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diamine), is a classic method for producing dimethoxybiphenyls. orgsyn.orgwikipedia.org This reaction typically involves the diazotization of the diamine followed by treatment with a reducing agent, such as hypophosphorous acid, to remove the amino groups. orgsyn.org This method has been used to prepare 3,3'-dimethoxybiphenyl (B1581302) in good yields. orgsyn.org
For example, the deamination of o-dianisidine using hypophosphorous acid can yield 3,3'-dimethoxybiphenyl. orgsyn.org The procedure involves dissolving o-dianisidine in hydrochloric acid, followed by diazotization with sodium nitrite at low temperatures. orgsyn.org The resulting diazonium salt solution is then added to cold hypophosphorous acid, leading to the evolution of nitrogen and the formation of the desired biphenyl. orgsyn.org Yields for this type of reaction can be as high as 83%. orgsyn.org
| Precursor | Reagents | Product | Yield |
| o-Dianisidine | 1. HCl, NaNO₂ 2. H₃PO₂ | 3,3'-Dimethoxybiphenyl | up to 83% orgsyn.org |
This table shows a classical deamination reaction for the synthesis of a dimethoxybiphenyl.
Methylation of Dihydroxybiphenyl Intermediates
A common and effective strategy for synthesizing dimethoxybiphenyl compounds is the methylation of the corresponding dihydroxybiphenyl precursors. This process involves the conversion of hydroxyl (-OH) groups to methoxy (-OCH₃) groups.
General Reaction: The methylation of a dihydroxybiphenyl can be achieved using various methylating agents in the presence of a base. A general representation of this reaction is as follows:
HO-Ar-Ar'-OH + 2 CH₃-X → CH₃O-Ar-Ar'-OCH₃ + 2 HX
Where:
HO-Ar-Ar'-OH represents a dihydroxybiphenyl.
CH₃-X is the methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide).
A base is used to deprotonate the hydroxyl groups, facilitating the nucleophilic attack.
Detailed Research Findings:
From Dihydroxybiphenyl: The synthesis of 3,3'-dimethoxybiphenyl can be accomplished by methylating 3,3'-dihydroxybiphenyl with agents like methyl iodide or dimethyl sulfate. orgsyn.org Similarly, the synthesis of 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl (B3256209) often involves the methylation of 4,4'-dihydroxybiphenyl.
From Demethylation and Remethylation: In some synthetic routes, a dimethoxybiphenyl is first demethylated to the corresponding dihydroxybiphenyl, which can then be remethylated. For instance, 3,3'-dimethoxybiphenyl was treated with boron tribromide (BBr₃) in dichloromethane (B109758) to yield 3,3'-dihydroxybiphenyl. rsc.org This dihydroxy intermediate can then be methylated. A general procedure for methylation involves treating the chlorocatechol with methyl sulfate and potassium carbonate in acetone (B3395972).
Biosynthesis Pathway: In nature, the biosynthesis of the phytoalexin aucuparin (B161809) involves the sequential methylation of 3,5-dihydroxybiphenyl. researchgate.net This process is catalyzed by specific O-methyltransferase (OMT) enzymes. researchgate.net Biphenyl synthase (BIS) first creates 3,5-dihydroxybiphenyl, which then undergoes a series of enzymatic reactions, including methylation, to form various biphenyl phytoalexins. researchgate.net
The table below summarizes common methylating agents and conditions.
| Methylating Agent | Base | Solvent | Conditions | Reference |
| Methyl Iodide | Base | Organic Solvent | Reflux | |
| Dimethyl Sulfate | Potassium Carbonate | Acetone or DMSO | Reflux | |
| Methyl Sulfate | K₂CO₃ | Acetone | 60°C, 36h |
Tellurium-Mediated Coupling Reactions (for Specific Isomers)
Tellurium-based reagents offer an alternative route for the synthesis of biphenyl ethers, particularly for specific isomers. This method involves the formation of an organotellurium intermediate which is then coupled to form the biphenyl linkage.
General Reaction: A common approach involves the reaction of an aryl tellurium trichloride (B1173362) with an aromatic compound, followed by a reductive coupling step.
Ar-H + TeCl₄ → ArTeCl₃ + HCl 2 ArTeCl₃ + Reducing Agent → Ar-Ar + 2 Te + 6 HCl
Detailed Research Findings:
Synthesis of 4,4'-Dimethoxybiphenyl: A procedure for preparing 4,4'-dimethoxybiphenyl involves heating tellurium tetrachloride with dry anisole (B1667542). orgsyn.org The resulting intermediate, bis(4-methoxyphenyl)tellurium dichloride, is then refluxed with Raney nickel to yield the final product. orgsyn.org
Coupling of Vinylic Tellurides: Vinylic tellurides can be transmetalated with higher-order cyanocuprates to form vinylic cuprates. These can then react with various electrophiles. acs.org
Reductive Coupling: The extrusion of tellurium from organotellurium compounds to form coupled products can be achieved using reagents like Raney nickel, Pd(0), or Li₂PdCl₄. scielo.br
Advantages and Selectivity: Tellurium-mediated reactions can offer advantages such as milder reaction conditions and good regioselectivity. scielo.br The choice of tellurium reagent and reaction conditions can influence the outcome and yield of the coupling reaction. For instance, the reaction of tellurium tetrachloride with anisole primarily yields the 4,4'-isomer over the 2,4'-isomer. orgsyn.org
The table below highlights key aspects of tellurium-mediated coupling.
| Tellurium Reagent | Coupling Partner | Coupling Conditions | Product Isomer | Reference |
| Tellurium tetrachloride | Anisole | Heat, then Raney nickel | 4,4'-Dimethoxybiphenyl | orgsyn.org |
| Diaryl tellurides/ditellurides | - | Various reducing agents | Symmetrical biphenyls | scielo.br |
| Vinylic tellurides | Higher order cyanocuprates | Transmetalation | Vinylic compounds | acs.org |
General Experimental Techniques for Synthesis and Purification
The successful synthesis and isolation of this compound and its analogs rely on carefully controlled experimental techniques, including solvent selection, reaction condition optimization, and various purification methods.
Solvent Selection and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of the desired biphenyl product.
Solvent Selection: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway.
Suzuki-Miyaura Coupling: This is a widely used reaction for forming biphenyls. The choice of solvent is critical for the success of ligandless Suzuki coupling, with acetone and tetramethylurea promoting quantitative conversion. orgsyn.org In general, polar solvents facilitate the reaction, though this is not a universal rule. orgsyn.org For reactions that must be carried out in less polar solvents, the addition of a bulky phosphine (B1218219) ligand can be beneficial. orgsyn.org Mixed solvent systems, such as methanol (B129727)/water, have been shown to be effective and environmentally friendly, with a 3:2 ratio of MeOH:H₂O giving a 96.3% yield of biphenyl in one study. researchgate.net The use of THF has also been shown to be effective due to its low viscosity and high water solubility. hes-so.ch
Other Coupling Reactions: In the synthesis of 3,3'-dimethoxybiphenyl via Suzuki coupling, a mixture of toluene (B28343) and a 2M Na₂CO₃ solution was used. rsc.org For tellurium-mediated reactions, anisole itself can act as a reactant and solvent, while acetonitrile (B52724) is used for recrystallization of the intermediate. orgsyn.org
The table below shows the effect of different solvents on the yield of a Suzuki-Miyaura coupling reaction. researchgate.net
| Solvent | Yield (%) |
| Tetrahydrofuran (B95107) (THF) | 10.4 |
| Dimethylformamide (DMF) | 30.9 |
| Anhydrous Methanol | 78.9 |
| Ethyl Acetate (B1210297) | 5.6 |
| Dioxane | 0 |
| Anhydrous Ethanol (B145695) | 73.4 |
| Methanol/Water (3:2) | 96.3 |
Reaction Condition Optimization: Optimizing reaction conditions such as temperature, reaction time, and catalyst concentration is essential for achieving high yields and minimizing byproducts.
Temperature and Time: In a Suzuki coupling for the synthesis of 2-diphenylphosphinoyl-2'-halobiphenyls, the reaction was performed in dioxane for 15 hours. For the synthesis of diphenyl ether, increasing the reaction temperature from room temperature to 80°C and 100°C increased the yield from 0% to 24% and 29%, respectively. researchgate.net
Catalyst and Base: In the synthesis of biphenyl alkene derivatives, sodium hydride was used as a catalyst. google.com For Suzuki-Miyaura reactions, palladium catalysts like Pd(OAc)₂ are common, and the choice and amount of base (e.g., K₃PO₄, NaOH) can significantly impact the reaction outcome. orgsyn.orgresearchgate.net Increasing the catalyst loading of Pd(OAc)₂ from 3 mol% to 10 mol% increased the product yield from 5% to 15% in one study.
Chromatographic Separation Methods
Chromatography is a fundamental technique for the separation and purification of biphenyl derivatives from reaction mixtures.
Silica (B1680970) Gel Column Chromatography: This is a widely used method for purifying biphenyl compounds. The choice of eluent (solvent system) is crucial for effective separation. For example, 4,4'-dimethoxybiphenyl and 3,3'-dimethoxybiphenyl have been purified using a hexane-ethyl acetate eluent system. rsc.org In another instance, 3,3'-dimethoxybiphenyl was purified using silica-gel column chromatography. rsc.org A patent for biphenyl alkene derivatives describes purification using column chromatography with petroleum ether as the eluent. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating complex mixtures of biphenyls. A reverse-phase HPLC method has been developed for the separation of various substituted biphenyl derivatives. researchgate.net HPLC can also be used to monitor the metabolism of biphenyls by separating hydroxylated metabolites. nih.gov The use of a biphenyl stationary phase in HPLC has shown benefits for the separation of steroids and their metabolites. restek.com
Gel Permeation Chromatography (GPC): GPC is useful for separating compounds based on their size and is an alternative to silica gel chromatography for some biphenyls. rsc.org
The table below provides examples of chromatographic conditions used for the purification of various biphenyl derivatives. rsc.org
| Compound | Chromatographic Method | Eluent |
| 4,4'-Dimethoxybiphenyl | Silica-gel column chromatography | 10% ethyl acetate/hexane |
| 3,3'-Dimethoxybiphenyl | Silica-gel column chromatography | 10% ethyl acetate/hexane |
| Biphenyl | Gel permeation chromatography | - |
| 4,4'-Di-tert-butylbiphenyl | Silica-gel column chromatography | Hexane |
Recrystallization and Isolation Procedures
Recrystallization is a common and effective method for purifying solid organic compounds, including biphenyl derivatives.
General Principles: Recrystallization involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent. The key is to choose a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. athabascau.ca
Procedures for Biphenyls:
Solvent Choice: For biphenyls, which are often nonpolar, solvents like ethanol, methanol, or a mixture of methanol and dichloromethane (MeOH/DCM) can be effective. researchgate.net In one procedure, 3,3'-dimethoxybiphenyl was recrystallized from ethanol. orgsyn.org For the isolation of dimethyl 4,4'-dimethoxybiphenyl-3,3'-dicarboxylate, single crystals were obtained by recrystallizing from a chloroform (B151607) solution. nih.gov
Isolation Steps: After synthesis, the crude product is often worked up before recrystallization. This can involve:
Extraction: The reaction mixture is diluted with a solvent like ether or ethyl acetate and washed with water or a basic solution (e.g., NaOH) to remove salts and other aqueous-soluble impurities. orgsyn.orggoogle.com
Drying: The organic layer is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate. orgsyn.orgrsc.org
Evaporation: The solvent is removed under reduced pressure to yield the crude product. rsc.orgrsc.org
Recrystallization: The crude solid is dissolved in a minimal amount of hot solvent, filtered if necessary, and then cooled slowly to induce crystallization. athabascau.ca The crystals are then collected by vacuum filtration. athabascau.ca
A patent describes the isolation of a biphenyl derivative by heat dissolving the product in methanol, filtering the hot solution, and then recrystallizing the recovered solid from ethanol. google.com
Chemical Reactivity and Functionalization of 3,4 Dimethoxybiphenyl and Its Derivatives
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In monosubstituted benzene (B151609) derivatives, these reactions can lead to ortho, meta, or para products. masterorganicchemistry.com The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the substitution. masterorganicchemistry.comresearchgate.net
Positional Selectivity in Bromination of 3,4-Dimethoxybiphenyl
The bromination of biphenyl (B1667301) derivatives is a classic example of electrophilic aromatic substitution where the position of the incoming bromine atom is directed by the existing substituents on the phenyl rings. acs.orgcore.ac.uk In the case of this compound, the two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. This directing effect is a consequence of the ability of the oxygen atom's lone pairs to stabilize the arenium ion intermediate formed during the substitution process.
While specific studies on the bromination of this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that bromination would preferentially occur at the positions ortho and para to the methoxy groups. acs.org However, steric hindrance from the adjacent phenyl ring and the existing methoxy group at position 3 might influence the distribution of ortho and para products. acs.org For instance, in related iridium(III) complexes, bromination with N-bromosuccinimide (NBS) has shown high selectivity for the position para to the metal-carbon bond, influenced by the electronic distribution in the highest occupied molecular orbital (HOMO). acs.orgcore.ac.uk
Comparative Sulfonation Studies of Dimethoxybiphenyl Isomers
Sulfonation is another key electrophilic aromatic substitution reaction. While direct comparative sulfonation studies on various dimethoxybiphenyl isomers, including the 3,4-isomer, are not explicitly available in the search results, information on related compounds provides some insight. For instance, the sulfonation of 2,2'-dimethoxybiphenyl (B32100) has been mentioned in the context of creating water-soluble ligands. nih.gov The position of sulfonation is critical for the properties of the resulting product. In general, the directing effects of the methoxy groups would be the primary determinant of the substitution pattern.
Derivatization via Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecular architectures from simpler precursors.
Reactions with Acylating Agents and Lewis Acids (e.g., Friedel-Crafts Type for Related Isomers)
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). umkc.eduacs.orgnsf.gov The reaction proceeds via an electrophilic aromatic substitution mechanism. umkc.edu
For dimethoxybiphenyl isomers, the regioselectivity of Friedel-Crafts acylation is influenced by both the electronic effects of the methoxy groups and the reaction conditions. In the case of 3,3'-dimethoxybiphenyl (B1581302), acetylation has been shown to occur at the 4-position. publish.csiro.au Studies on 2,2'-dimethoxybiphenyl have revealed that the Lewis acid can coordinate with the methoxy groups, deactivating the ring towards acylation. rsc.org However, the mono-acylated intermediate is less deactivated, leading to a faster second acylation. rsc.org This principle has been utilized in non-stoichiometric polycondensations to produce high-molecular-weight polymers. acs.orgnsf.govrsc.org While specific data for this compound is not provided, it is expected that the electron-rich ring would be susceptible to acylation, with the position of attack governed by the directing effects of the two methoxy groups. A double Friedel–Crafts acylation of biaryls with oxalyl chloride can lead to phenanthrene-9,10-diones. thieme-connect.com
Introduction of Nitrile and Nitro Functionalities
The introduction of nitrile (–CN) and nitro (–NO₂) groups onto the this compound scaffold opens up avenues for further chemical transformations. benthambooks.comresearchgate.net
The synthesis of nitro derivatives of this compound has been achieved through various methods. For example, 3,4-dimethoxy-4'-nitro-1,1'-biphenyl can be prepared via a palladium-catalyzed Suzuki-Miyaura coupling reaction between 1-bromo-4-nitrobenzene (B128438) and 3,4-dimethoxyphenylboronic acid. iucr.org Direct nitration of 3,4-dialkoxybromobenzenes has also been reported, yielding the corresponding nitro compound in quantitative yield. ub.edu Furthermore, 2,6-dinitro-3',4'-dimethoxy-biphenyl has been synthesized, indicating that multiple nitro groups can be introduced. google.com The nitration of related compounds like 3,4,5-trimethoxybenzonitrile (B158541) has been shown to yield the 2-nitro derivative, though sometimes in low yield due to oxidative side reactions. umich.edu The reduction of a nitro group to an amine is a common subsequent step, which can then be used for further functionalization.
The introduction of a nitrile group can be accomplished through methods like the Sandmeyer reaction on a corresponding diazonium salt. rsc.org While direct cyanation of this compound is not detailed, the versatility of the nitrile group as a synthetic intermediate makes it a valuable functionality. snnu.edu.cn Nitriles can be transformed into various other functional groups, including amines, amides, and carboxylic acids. rsc.org
Redox Chemistry and Radical Generation Pathways
The redox behavior of dimethoxybiphenyls is of interest for applications in molecular electronics and energy storage. The methoxy groups influence the electron density of the biphenyl system, affecting its oxidation and reduction potentials.
Cyclic voltammetry studies of 4,4'-dimethoxybiphenyl have shown two reversible one-electron oxidation peaks, indicating the formation of a stable radical cation and then a dication. researchgate.net The generation of aryl radicals from organoboron reagents, including those derived from dimethoxybiphenyls, has been achieved through electrochemical methods. nih.gov These radicals can then participate in various coupling reactions. ias.ac.inresearchgate.netresearchgate.net For instance, the homocoupling of 4-methoxyphenyl (B3050149) radicals to form 4,4'-dimethoxybiphenyl has been observed as a byproduct in some reactions. nih.gov The generation of radical cations from substituted benzenes, including anisole (B1667542), has also been studied using pulse radiolysis. dtu.dk The stability and reactivity of these radical species are dependent on the nature and position of the substituents. rsc.org
Electrochemical Activation and Radical Functionalization
Electrochemical methods provide a reagent-free approach to activate aromatic systems by generating reactive radical intermediates. In the case of dimethoxy-substituted aromatic compounds, anodic oxidation can lead to the formation of radical cations, which can then undergo coupling reactions.
The anodic oxidation of methoxy-substituted benzenes, such as anisole and veratrole (1,2-dimethoxybenzene), serves as a model for the electrochemical behavior of precursors to this compound. acs.orgrsc.org The electrochemical oxidation of anisole on a platinum disc electrode in an ionic liquid medium has been shown to yield the dimerized product, 4,4'-dimethoxybiphenyl, in significant yields. rsc.org Similarly, the anodic coupling of anisoles to form 4,4'-dimethoxybiphenyls has been reported. acs.org The generation of triphenylene (B110318) cations through the anodic oxidation of veratrols further illustrates the capacity of methoxy-activated benzene rings to undergo electrochemical coupling. acs.org
These transformations proceed via the formation of radical cations upon single-electron transfer at the anode. The extended π-system of the resulting biphenyl product makes it more susceptible to further oxidation than the starting material, which can present a challenge in preparative electrochemical arylation. acs.org Mechanistic studies on related systems have highlighted the use of redox shuttles, such as 4,4'-dimethoxybiphenyl itself, to prevent catalyst degradation and enable efficient asymmetric radical functionalization in complex electrochemical syntheses. researchgate.netdellamicogroup.com
Table 1: Examples of Electrochemical Oxidation of Methoxy-Substituted Aromatics
| Starting Material | Electrochemical Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Methoxybenzene (Anisole) | Anodic oxidation, Pt disc electrode, BMIM-PF6 ionic liquid | 4,4'-Dimethoxybiphenyl | 76% | rsc.org |
| Catechol Derivatives (Veratrols) | Anodic oxidation | Triphenylene Ketals | Up to 62% | acs.org |
Investigation of Homocoupling Byproducts
In many synthetic routes aimed at producing unsymmetrical biphenyls, the formation of symmetrical homocoupling byproducts is a common side reaction. The synthesis of methoxy-substituted biphenyls is no exception. For instance, in the Kumada coupling reaction between 4-bromoanisole (B123540) and phenylmagnesium chloride to produce 4-methoxybiphenyl, the formation of 4,4'-dimethoxybiphenyl as a homocoupling byproduct is observed. beilstein-journals.org This occurs through a transmetallation process involving the intermediate nickel complex. beilstein-journals.org
Similarly, during the synthesis of 4-methoxy-4'-nitrobiphenyl (B1251031) via a Stille coupling, 4,4'-dimethoxybiphenyl was recovered as a minor byproduct. orgsyn.org Investigations into multicomponent syntheses involving 4-bromoanisole also identified 4,4'-dimethoxybiphenyl as a major byproduct. orgsyn.org The Ullmann coupling reaction, another method for forming biaryl bonds, is also known to suffer from homocoupling side reactions, which can lower the yield of the desired unsymmetrical product. nih.gov Specifically, the Ullmann-type reductive homo-coupling of 4-bromoanisole has been utilized as a direct method to synthesize 4,4'-dimethoxybiphenyl. thalesnano.com
The Cadogan reaction, which involves coupling an aniline (B41778) derivative with an aromatic compound, can also lead to isomeric products. The coupling of 2,5-dichloroaniline (B50420) with 1,2-dimethoxybenzene (B1683551) yielded both 2,5-dichloro-2',3'-dimethoxybiphenyl and 2,5-dichloro-3',4'-dimethoxybiphenyl in equivalent amounts, reflecting the directing properties of the methoxy groups.
Table 2: Formation of Dimethoxybiphenyl Homocoupling Byproducts in Various Reactions
| Reaction Type | Precursors | Desired Product | Homocoupling Byproduct | Source |
|---|---|---|---|---|
| Kumada Coupling | 4-bromoanisole, phenylmagnesium chloride | 4-Methoxybiphenyl | 4,4'-Dimethoxybiphenyl | beilstein-journals.org |
| Stille Coupling | Tributyl(4-methoxyphenyl)stannane, 4-nitrophenyl trifluoromethanesulfonate | 4-Methoxy-4'-nitrobiphenyl | 4,4'-Dimethoxybiphenyl | orgsyn.org |
| Ullmann-type Reductive Coupling | 4-bromoanisole | N/A (Direct Synthesis) | 4,4'-Dimethoxybiphenyl | thalesnano.com |
| Copper-Catalyzed Cross-Dimerization | Pentafluorobenzene, 1,2-dimethoxybenzene | 2,3,4,5,6-Pentafluoro-3',4'-dimethoxybiphenyl | Octafluoro-4,4'-dimethoxybiphenyl | nih.gov |
Oxidation Reactions to Carboxylic Acid Derivatives (General for Biphenyl Systems)
The oxidation of substituted biphenyls to their corresponding carboxylic acid derivatives is a fundamental transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals and materials. google.com A general and robust method for this transformation is the oxidation of alkyl groups attached to an aromatic ring using strong oxidizing agents.
For alkyl-substituted biphenyls, reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can effectively oxidize the alkyl side chain to a carboxylic acid group. masterorganicchemistry.compressbooks.pub This reaction requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). masterorganicchemistry.com Regardless of the length of the alkyl chain, it is cleaved to afford the corresponding benzoic acid derivative. masterorganicchemistry.com
Another approach involves the functionalization of the biphenyl core itself. For example, biphenyl-4-carbonyl-benzoic acid can be synthesized through a solvent-free Friedel-Crafts reaction of biphenyl with phthalic anhydride. rsc.org Furthermore, biphenyl-2-carboxylic acids are important intermediates, and processes for their synthesis often involve the hydrolysis of precursor molecules like (2-oxazolinyl)-2-biphenyl derivatives. google.com The oxidative ring-opening of larger polycyclic aromatic hydrocarbons, such as phenanthrene, can also yield biphenyl carboxylic acids as key intermediates. acs.org The thermal decomposition of these intermediates, like biphenyl-2-carboxylic acid, has been studied, revealing pathways that lead to decarboxylation (forming biphenyl) and dehydration/ring-closure (forming fluorenone). acs.org
Table 3: Selected Methods for Synthesizing Biphenyl Carboxylic Acid Derivatives
| Reaction Type | Biphenyl Substrate | Reagents | Product | Source |
|---|---|---|---|---|
| Side-Chain Oxidation | Alkyl-substituted biphenyl | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Biphenyl carboxylic acid | masterorganicchemistry.compressbooks.pub |
| Friedel-Crafts Acylation | Biphenyl | Phthalic anhydride, AlCl₃ | Biphenyl-4-carbonyl-benzoic acid | rsc.org |
| Hydrolysis (Saponification) | (2-Oxazolinyl)-2-biphenyl derivative | Hydrochloric acid or NaOH solution | Biphenyl-2-carboxylic acid | google.com |
| Oxidative Ring-Opening | Phenanthrene | Oxidizing agents | Biphenyl-2-carboxylic acid, Biphenyl-2,2'-dicarboxylic acid (as intermediates) | acs.org |
Synthesis and Investigation of Advanced 3,4 Dimethoxybiphenyl Derivatives
Halogenated Dimethoxybiphenyl Derivatives
Halogenated derivatives of 3,4-dimethoxybiphenyl are significant in various research areas, including environmental science and drug metabolism studies. Their synthesis allows for the investigation of the properties and effects of metabolites of polychlorinated biphenyls (PCBs).
Synthesis of Chlorinated this compound Analogues
The synthesis of chlorinated this compound analogues often involves cross-coupling reactions. One common method is the Suzuki coupling reaction, which pairs organoboron compounds with organohalides in the presence of a palladium catalyst. researchgate.netnih.gov For instance, methoxylated derivatives of various PCBs have been synthesized in low to good yields by the Suzuki coupling of mono- and dimethoxy haloarenes with chlorinated phenylboronic acids. researchgate.net
Another approach is the Cadogan reaction, which can be used to couple dimethyl catechol ethers with dichloroaniline to produce a variety of isomers. This method is particularly useful for synthesizing chlorinated biphenyl (B1667301) catechols where both rings have chlorine substituents. The resulting dimethoxy biphenyls can then be demethylated to yield the target catechols.
Furthermore, direct halogenation methods can be employed. For example, this compound can be brominated using neat bromine in chloroform (B151607) at 0°C to produce 2-bromo-4,5-dimethoxy-biphenyl. rsc.org Chlorination can also be achieved through various reagents and conditions. For instance, the chlorination of 4-bromo-3,5-dichloroanisole with hydrogen peroxide and hydrochloric acid yields 4-bromo-2,3,5-trichloroanisole. nih.gov
The table below summarizes some synthesized chlorinated dimethoxybiphenyl derivatives and their reported data.
| Compound Name | Molecular Formula | Melting Point (°C) | Analytical Data |
| 3,5-Dichloro-3′,4′-dimethoxybiphenyl | C₁₄H₁₂Cl₂O₂ | --- | Dihedral angle between benzene (B151609) rings: 42.49 (6)° researchgate.net |
| 2,2′,3,4′,6-Pentachloro-4-methoxy-biphenyl | C₁₃H₇Cl₅O | 127–128 | ¹H NMR (CDCl₃): δ = 3.96 (s, 3H, -OCH₃), 7.01 (s, 1H), 7.12 (d, J = 8.2 Hz, 1H), 7.34 (dd, J = 2.1 & 8.2 Hz, 1H), 7.52 (d, J = 2.1 Hz, 1H) nih.gov |
| 2,2′,3,3′,4′,6-Hexachloro-4-methoxy-biphenyl | C₁₃H₆Cl₆O | 168–169 | ¹H NMR (CDCl₃): δ = 3.97 (s, 3H, -OCH₃), 7.01 (s, 1H), 7.05 (d, J = 8.3 Hz, 1H), 7.48 (d, J = 8.3 Hz, 1H) nih.gov |
| 2,2′,3,3′,4′,6-Hexachloro-4,5-dimethoxy-biphenyl | C₁₄H₈Cl₆O₂ | 93–95 | ¹H NMR (CDCl₃): δ = 3.96 (s, 3H, -OCH₃), 4.00 (s, 3H, -OCH₃), 7.05 (d, J = 8.3 Hz, 1H), 7.49 (d, J = 8.3 Hz, 1H) nih.gov |
Role as Precursors for Metabolite Synthesis
Chlorinated 3,4-dimethoxybiphenyls serve as crucial precursors for the synthesis of hydroxylated polychlorinated biphenyl (OH-PCB) metabolites. researchgate.net These metabolites are often more toxic than their parent PCB compounds, making their availability for toxicological studies essential. researchgate.netresearchgate.net The synthesis of these metabolites is challenging because the required starting materials are often not commercially available. researchgate.net
The synthetic strategy generally involves the creation of a methoxylated PCB derivative, which is then demethylated to produce the desired hydroxylated metabolite. For example, chlorinated biphenyl-2,3- and 3,4-catechols, which are metabolites of 2,2′,5,5′-tetrachlorobiphenyl, can be synthesized from dimethoxy biphenyl precursors. This allows for the production of analytical standards needed for research into the adverse health effects of PCBs. researchgate.net
Polymeric and Macromolecular Constructs
The bifunctional nature of derivatives like 3,3'-dimethoxybiphenyl-4,4'-diamine makes them valuable monomers for the synthesis of various polymers. These polymers can be further modified to create advanced materials with specific properties.
Integration of 3,3'-Dimethoxybiphenyl-4,4'-diamine into Polymer Backbones
3,3'-Dimethoxybiphenyl-4,4'-diamine can be readily incorporated into polymer backbones through condensation polymerization reactions. For example, it can be reacted with various dicarboxylic acids or their derivatives to form polyamides or with anhydrides to form poly(amic acid)s, which can then be cyclized to polyimides.
One study describes the synthesis of new polymers by reacting 3,3'-dimethoxybiphenyl-4,4'-diamine with glutaric acid, adipic acid, or isophthalic acid in a mixture of DMF and pyridine. kashanu.ac.irkashanu.ac.irresearchgate.net Another approach involves reacting the diamine with malic anhydride (B1165640) in DMF to form a precursor compound, which is then polymerized using an initiator like ammonium (B1175870) persulfate. kashanu.ac.irkashanu.ac.irresearchgate.net
The table below details the reactants used to synthesize polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine.
| Reactant | Polymer Type | Reference |
| Malic anhydride | Poly(amic acid) then polymer | kashanu.ac.irkashanu.ac.irresearchgate.net |
| Glutaric acid | Polyamide | kashanu.ac.irkashanu.ac.irresearchgate.net |
| Adipic acid | Polyamide | kashanu.ac.irkashanu.ac.irresearchgate.net |
| Isophthalic acid | Polyamide | kashanu.ac.irkashanu.ac.irresearchgate.net |
Fabrication of Polymer Nanocomposites and Blends
Polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine can be used to create polymer blends and nanocomposites. Polymer blending offers a straightforward and cost-effective method to develop new materials with tailored properties. kashanu.ac.irkashanu.ac.ir
In one study, polymers synthesized from 3,3'-dimethoxybiphenyl-4,4'-diamine were blended with either polyvinyl alcohol (a synthetic polymer) or chitosan (B1678972) (a natural polymer). kashanu.ac.irkashanu.ac.irresearchgate.net These blends were then used to fabricate nanocomposites by incorporating silica (B1680970) nanoparticles (SiNPs). kashanu.ac.irkashanu.ac.ir This process involves mixing the polymer blend with the nanoparticles, often through simple stirring, to achieve a dispersion of the nanofiller within the polymer matrix. kashanu.ac.irkashanu.ac.ir The final properties of these nanocomposites are influenced by the polymer matrix, the functional groups present, and the size and dispersion of the nanofillers. kashanu.ac.ir
Carboxylate and Ester Derivatives
The introduction of carboxylate and ester functionalities onto the this compound scaffold leads to a diverse range of compounds with interesting properties and potential applications.
The synthesis of these derivatives can be achieved through various organic reactions. For instance, Friedel-Crafts acylation of 4,4'-dimethoxybiphenyl with succinic anhydride yields 4,4'-dimethoxy-3,3'-di-(β-carboxypropionyl)-biphenyl. zenodo.org Subsequent oxidation of this diketonic acid can produce 4,4'-dimethoxybiphenyl-3,3'-dicarboxylic acid. zenodo.org
Ester derivatives can be prepared through esterification of the corresponding carboxylic acids. For example, methyl 3',5'-dimethoxybiphenyl-4-carboxylate was synthesized by refluxing 3',5'-dimethoxy-biphenyl-4-carboxylic acid in methanol (B129727) with sulfuric acid. nih.gov Another method involves the Suzuki-Miyaura cross-coupling reaction. For instance, 3,4-dimethoxy-4'-nitro-1,1'-biphenyl was synthesized by coupling 1-bromo-4-nitrobenzene (B128438) with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst. iucr.org
The table below presents examples of synthesized carboxylate and ester derivatives of this compound.
| Compound Name | Molecular Formula | Yield (%) | Synthesis Method |
| Methyl 3',5'-dimethoxybiphenyl-4-carboxylate | C₁₆H₁₆O₄ | 96 | Esterification nih.gov |
| 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl | C₁₄H₁₃NO₄ | 63 | Suzuki-Miyaura coupling iucr.org |
| 4,4'-Dimethoxy-3,3'-di-(β-carboxypropionyl)-biphenyl | --- | --- | Friedel-Crafts succinoylation zenodo.org |
| 4,4'-Dimethoxybiphenyl-3,3'-dicarboxylic acid | --- | --- | Oxidation zenodo.org |
| 4,4′-Dimethoxy-3,3′,5,5′-biphenyltetracarboxylic acid | C₁₈H₁₄O₁₀ | 96 | Hydrolysis of tetraethyl ester iucr.org |
Synthesis of Dicarboxylic Acids from Dimethoxybiphenyl Precursors
The synthesis of dicarboxylic acid derivatives of this compound is a critical step in the development of advanced materials and ligands. One notable example is the preparation of 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid. A documented synthetic route involves a multi-step process commencing with an Ullmann coupling reaction. nih.govresearchgate.net In this procedure, two equivalents of methyl 5-iodo-2-methoxybenzoate are coupled to form dimethyl 4,4′-dimethoxy-3,3′-dicarboxylate. nih.govresearchgate.net The reaction is typically carried out at an elevated temperature of 225 °C for 8 hours. nih.gov Subsequent hydrolysis of the resulting diester with potassium hydroxide (B78521) in a mixture of water and tetrahydrofuran (B95107) (THF) under reflux for 18 hours yields the desired 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid. nih.govresearchgate.net The final product is obtained after acidification with nitric acid. nih.gov
Another example is the synthesis of 3,3′-dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid. This compound has been synthesized and its crystal structure, along with an ethanol (B145695) solvate, has been reported. iucr.org The synthesis of such halogenated derivatives provides pathways to further functionalization and the creation of novel molecular architectures.
The dicarboxylic acids serve as important organic linkers in the construction of metal-organic frameworks (MOFs). researchgate.net The structural properties of these molecules, such as the dihedral angle between the benzene rings, are of significant interest. For instance, in the solid state, the two benzene rings of 3,3′-dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid are twisted by a significant angle. iucr.org
Esterification of Carboxylic Acid Derivatives
The esterification of carboxylic acid derivatives of dimethoxybiphenyl is a common transformation to modify their properties and to facilitate further reactions. The resulting esters are often used as intermediates in the synthesis of more complex molecules. iucr.org
A general method for the purification of biphenyldicarboxylic acids involves their esterification. This process converts the dicarboxylic acid and related impurities, such as formylbiphenylcarboxylic acid, into their corresponding esters. The biphenyldicarboxylic acid diester can then be separated from the other esterified impurities by crystallization. wipo.int
For instance, dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate is the direct precursor to 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid and is synthesized via an Ullmann coupling as previously mentioned. nih.goviucr.org The crystal structure of this dimethyl ester has been determined, revealing that the molecule is centrosymmetric with the benzene rings being coplanar in the solid state. iucr.orgresearchgate.net This planarity is somewhat unexpected for biphenyl compounds. iucr.org The methyl carboxylate groups are oriented in a trans fashion with respect to the biphenyl linkage. iucr.org
Similarly, the dimethyl ester of biphenyl-4,4′-dicarboxylic acid is a well-characterized compound. chemicalbook.comchemeo.com It can be prepared by reacting the corresponding di-acid chloride with methanol. chemicalbook.com The diethyl ester can be synthesized in a similar manner using ethanol. chemicalbook.com These esters are valuable building blocks in various synthetic applications.
Chiral Dimethoxybiphenyl Ligands in Asymmetric Synthesis
Chiral ligands derived from the dimethoxybiphenyl scaffold have proven to be highly effective in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. scbt.comtcichemicals.com These ligands create a specific chiral environment around a metal center, which directs the stereochemical outcome of a reaction. tcichemicals.com
A prominent class of such ligands is based on the 6,6′-dimethoxybiphenyl-2,2′-diyl backbone, often functionalized with phosphine (B1218219) groups. Examples include (S)-(−)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) and its (R)-enantiomer. scbt.com These ligands, often referred to as MeOBIPHEP ligands, exhibit remarkable chiral properties that facilitate asymmetric synthesis due to their unique steric and electronic environments. scbt.comsigmaaldrich.com The diphenylphosphine (B32561) groups are crucial for coordinating with metal catalysts, thereby promoting selective reaction pathways. scbt.com
Variations of these ligands have been developed to fine-tune their catalytic activity. For instance, (R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(4-methylphenyl)phosphine] is a chiral ligand noted for its distinct biphenyl structure that encourages strong π-π stacking interactions. scbt.com The sterically demanding phosphine groups influence the reaction kinetics and enhance enantioselectivity by modulating the electronic environment around the metal center. scbt.com Another variant is (R)-(6,6-Dimethoxybiphenyl-2,2-diyl)bis(diisopropylphosphine), which is also utilized for enantioselective synthesis, often leading to high yields and enantiomeric excesses.
These chiral phosphine ligands have been successfully employed in various asymmetric reactions, including the hydrogenation of β-keto esters. rsc.org For example, ruthenium complexes of chiral diphosphine ligands are effective catalysts for the asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. rsc.org The choice of ligand, solvent, temperature, and hydrogen pressure can significantly impact the conversion and the enantiomeric excess of the product. rsc.org The development of these chiral dimethoxybiphenyl ligands continues to be an active area of research, driving innovation in asymmetric catalysis. nih.govmdpi.com
Advanced Spectroscopic Characterization of 3,4 Dimethoxybiphenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number of different types of protons, the electronic environment of each type, and the number of neighboring protons.
In the ¹H NMR spectrum of 3,4-Dimethoxybiphenyl, the signals for the methoxy (B1213986) groups appear as singlets, while the aromatic protons exhibit complex splitting patterns due to coupling with adjacent protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and the coupling constants (J), which measure the interaction between protons, are given in Hertz (Hz).
A study of 3,4'-Dimethoxybiphenyl in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer showed distinct signals for the methoxy and aromatic protons. rsc.org The two methoxy groups appear as separate singlets at 3.78 and 3.79 ppm. rsc.org The aromatic protons show a series of multiplets in the range of 6.78 to 7.45 ppm. rsc.org Specifically, a doublet of doublets is observed at 6.78 ppm (J₁ = 8.0 Hz, J₂ = 2.4 Hz), and doublets are seen at 6.90 ppm (J = 8.6 Hz), 7.02 ppm (J = 1.8 Hz), and 7.07 ppm (J = 8.0 Hz). rsc.org A triplet appears at 7.26 ppm (J = 7.6 Hz), and another doublet is found at 7.45 ppm (J = 8.6 Hz). rsc.org
Table 1: ¹H NMR Spectroscopic Data for 3,4'-Dimethoxybiphenyl
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 3.78 | s | - | OCH₃ |
| 3.79 | s | - | OCH₃ |
| 6.78 | dd | J₁ = 8.0, J₂ = 2.4 | Aromatic H |
| 6.90 | d | 8.6 | Aromatic H |
| 7.02 | d | 1.8 | Aromatic H |
| 7.07 | d | 8.0 | Aromatic H |
| 7.26 | t | 7.6 | Aromatic H |
| 7.45 | d | 8.6 | Aromatic H |
Source: Supporting Information for a research article. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
For 3,4'-Dimethoxybiphenyl in CDCl₃, the ¹³C NMR spectrum shows distinct signals for the methoxy carbons and the aromatic carbons. rsc.org The methoxy carbons appear at 55.2 and 55.3 ppm. rsc.org The aromatic carbons resonate in the range of 112.0 to 159.9 ppm. rsc.org The specific chemical shifts observed are 112.0, 112.5, 114.1, 119.3, 128.2, 129.7, 133.6, 142.3, 159.2, and 159.9 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for 3,4'-Dimethoxybiphenyl
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 55.2 | OCH₃ |
| 55.3 | OCH₃ |
| 112.0 | Aromatic C |
| 112.5 | Aromatic C |
| 114.1 | Aromatic C |
| 119.3 | Aromatic C |
| 128.2 | Aromatic C |
| 129.7 | Aromatic C |
| 133.6 | Aromatic C |
| 142.3 | Aromatic C |
| 159.2 | Aromatic C |
| 159.9 | Aromatic C |
Source: Supporting Information for a research article. rsc.org
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), a beam of electrons bombards a sample, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.
The EI-MS of 3,4-dihydroxybiphenyl, a related compound, shows a molecular ion peak (M+) at m/z 186. Significant fragment ions are observed at m/z 157 (loss of CHO) and 139 (loss of CH₃O₂). This fragmentation pattern is characteristic of dihydroxylated biphenyls. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule.
HRMS analysis of the methylated derivative of a trihydroxylated biphenyl (B1667301) metabolite showed a molecular formula of C₁₅H₁₆O₃. nih.gov For 3,4-dihydroxybiphenyl, the exact mass was determined to be 186.0681, which corresponds to the molecular formula C₁₂H₁₀O₂.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its vibrational modes.
The IR spectrum of 3,4'-Dimethoxybiphenyl (in KBr) shows characteristic absorption bands. rsc.org Strong bands are observed at 2955 and 2834 cm⁻¹ corresponding to C-H stretching of the methoxy groups. rsc.org Bands in the region of 1606 and 1517 cm⁻¹ are attributed to C=C stretching vibrations of the aromatic rings. rsc.org The C-O stretching vibrations of the methoxy groups are observed at 1247 and 1215 cm⁻¹. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and structural features of a molecule. The infrared spectrum reveals the characteristic vibrational frequencies of a molecule's chemical bonds. For this compound and its derivatives, FT-IR spectroscopy provides valuable information about the aromatic rings, methoxy groups, and the biphenyl linkage.
Detailed research findings on the specific FT-IR spectrum of this compound are not extensively published. However, data from closely related isomers, such as 3,4'-Dimethoxybiphenyl, offer significant insight into the expected vibrational modes. The key absorptions for 3,4'-Dimethoxybiphenyl, recorded from a KBr pellet, are presented below and provide a reliable reference for the vibrational characteristics of the dimethoxybiphenyl scaffold. researchgate.net
The spectrum is characterized by several key regions:
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear above and below 3000 cm⁻¹, respectively. In the spectrum of the related 3,4'-Dimethoxybiphenyl, bands are observed at 2955 cm⁻¹ and 2834 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the methyl (–CH₃) groups of the methoxy substituents. researchgate.net
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. For 3,4'-Dimethoxybiphenyl, these are seen at 1606 cm⁻¹, 1517 cm⁻¹, and 1482 cm⁻¹. researchgate.net
C-O Ether Stretching: The most prominent bands for the methoxy groups are the strong C-O (ether) stretching vibrations. These typically consist of an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers. In the case of 3,4'-Dimethoxybiphenyl, these characteristic absorptions are found at 1247 cm⁻¹ and 1215 cm⁻¹. researchgate.net
The table below summarizes the FT-IR spectral data for 3,4'-Dimethoxybiphenyl, which serves as a close analog for this compound.
Interactive Table: FT-IR Vibrational Frequencies for 3,4'-Dimethoxybiphenyl researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 2955 | Asymmetric C-H stretching of methyl (CH₃) group |
| 2834 | Symmetric C-H stretching of methyl (CH₃) group |
| 1606 | C=C Aromatic ring stretching |
| 1517 | C=C Aromatic ring stretching |
| 1482 | C=C Aromatic ring stretching |
| 1247 | Asymmetric C-O (aryl ether) stretching |
| 1215 | Symmetric C-O (aryl ether) stretching |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an essential technique for the study of chemical species that have one or more unpaired electrons, such as free radicals and radical ions. The technique provides detailed information on the electron's environment, including its distribution across the molecule, which is revealed through hyperfine coupling to magnetic nuclei.
While specific ESR studies on the this compound radical are scarce, extensive research on the closely related 4,4'-Dimethoxybiphenyl cation radical provides a clear example of how ESR is used to characterize such species. cdnsciencepub.com The ESR spectrum of the 4,4'-dimethoxybiphenyl radical cation, generated in an aluminium chloride-nitromethane solution, is highly dependent on temperature. cdnsciencepub.com This temperature dependence reveals the presence of conformational isomers and dynamic processes. cdnsciencepub.com
At different temperatures, the observed hyperfine splittings change, indicating a rapid interconversion between different conformations (postulated as cis and trans isomers). cdnsciencepub.com At -20 °C, the spectrum can be analyzed to reveal the hyperfine coupling constants for the protons on the aromatic rings and the methoxy groups. cdnsciencepub.com The analysis is complicated by line-width alternation effects, which become apparent as the temperature changes. cdnsciencepub.com For instance, at -36 °C, the relative intensities of the lines change, confirming the dynamic exchange between isomers. cdnsciencepub.com
The hyperfine splitting constants (in Gauss) for the 4,4'-Dimethoxybiphenyl cation radical at -20 °C are detailed in the table below. The splittings are assigned to the ortho-protons (positions 2, 2', 6, 6'), meta-protons (positions 3, 3', 5, 5'), and the protons of the two methoxy groups. cdnsciencepub.com The assignment of the larger ring splitting to the ortho-positions is supported by comparison with the spectrum of the 3,3',5,5'-tetramethyl-4,4'-biphenol cation radical. cdnsciencepub.com
Interactive Table: ESR Hyperfine Splitting Constants for the 4,4'-Dimethoxybiphenyl Cation Radical at -20 °C cdnsciencepub.com
| Position | Apparent Number of Equivalent Protons | Hyperfine Splitting Constant (aH) in Gauss (G) |
| Methoxy (–OCH₃) | 6 | 1.783 |
| Ortho (o-) Ring | 4 | 1.89 |
| Meta (m-) Ring | 4 | 0.79 |
Another relevant derivative is 1-(3,4-dimethoxyphenyl)ethanol, which can be oxidized to produce a ketyl radical. The detection of such short-lived radical intermediates is often accomplished using spin trapping techniques in conjunction with ESR or other spectroscopic methods like ³¹P NMR. This approach confirms that radical species can be generated from 3,4-dimethoxy-substituted phenyl compounds, making them suitable subjects for ESR studies.
Crystallographic and Solid State Structural Elucidation
X-ray Diffraction Analysis of Dimethoxybiphenyl Derivatives
X-ray diffraction studies on single crystals of dimethoxybiphenyl derivatives have been instrumental in determining their molecular structures with high precision. These analyses reveal key structural parameters such as bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecules in the solid state.
A critical structural feature of biphenyl (B1667301) derivatives is the dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between the steric hindrance of the ortho-substituents and the electronic effects that favor a more planar conformation for extended π-conjugation. In the case of dimethoxybiphenyl derivatives, the position of the methoxy (B1213986) groups significantly influences this angle.
For instance, in 3,3′-dimethoxybiphenyl, the dihedral angle between the two phenyl rings is 38.1(2)°, with an average torsion angle about the inter-ring C–C bond of 37.5°. ias.ac.in This non-planar arrangement is a common feature for many substituted biphenyls. ias.ac.in In contrast, the crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate reveals that the benzene (B151609) rings are coplanar. researchgate.netiucr.org This planarity is attributed to the centrosymmetric nature of the molecule in the crystal lattice, where an inversion center lies at the midpoint of the C-C bond connecting the two rings. researchgate.netiucr.org
The substitution pattern plays a crucial role in determining the dihedral angle. In methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, the dihedral angle between the benzene rings is 28.9 (2)°. nih.gov For 3′,4′-dimethoxybiphenyl-4-carbonitrile, this angle is 40.96 (6)°. iucr.org The crystal structure of 3,4-dimethoxy-4′-nitro-1,1′-biphenyl shows two molecules in the asymmetric unit with dihedral angles of 44.30 (6)° and 48.50 (6)° between the benzene rings. researchgate.net In another derivative, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the arene rings are tilted at an angle of 24.3 (1)°. iucr.org
Table 1: Dihedral Angles in Dimethoxybiphenyl Derivatives
| Compound | Dihedral Angle (°) |
| 3,3′-Dimethoxybiphenyl | 38.1(2) ias.ac.in |
| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | Coplanar researchgate.netiucr.org |
| Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate | 28.9 (2) nih.gov |
| 3′,4′-Dimethoxybiphenyl-4-carbonitrile | 40.96 (6) iucr.org |
| 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl (Molecule 1) | 44.30 (6) researchgate.net |
| 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl (Molecule 2) | 48.50 (6) researchgate.net |
| 4,4′-Dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | 24.3 (1) iucr.org |
| 5,5′-Dichloro-2,2′-dimethoxybiphenyl | 62.17 (6) uky.edu |
| 2,2′-Dimethoxybiphenyl-5,5′-dimethanol | 67.2 (1) researchgate.net |
| 3,5-Dichloro-3′,4′-dimethoxybiphenyl | 42.49 (6) iucr.org |
The orientation of the methoxy groups relative to the benzene rings to which they are attached is another important structural aspect. This is described by the torsion angle, which indicates the degree of rotation of the methoxy group out of the plane of the aromatic ring.
In many dimethoxybiphenyl derivatives, the methoxy groups tend to be nearly coplanar with the benzene ring to minimize steric hindrance, unless influenced by other substituents or crystal packing forces. For example, in dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate, the methoxy substituent is nearly coplanar with its parent benzene ring, showing a C5—C4—O1—C9 torsion angle of only -5.22 (15)°. iucr.orgiucr.org Similarly, in 3,5-dichloro-3′,4′-dimethoxybiphenyl, the methoxy groups on the non-chlorinated ring are essentially in the plane of the benzene ring, with C—C—O—C torsion angles of 4.0 (2)° and 2.07 (19)°. iucr.org
However, deviations from planarity can occur. In 3,3′-dimethoxybiphenyl, the oxygen atoms of the methoxy groups are deviated by 0.046(1) Å and 0.234(1) Å from the mean planes of their respective rings. ias.ac.inias.ac.in In 5,5′-dichloro-2,2′-dimethoxybiphenyl, one methoxy group is nearly coplanar with a dihedral angle of 4.22 (18)°, while the other is significantly twisted out of the plane with a dihedral angle of 18.82 (16)°. uky.edu These deviations can be attributed to a combination of intramolecular steric effects and intermolecular interactions within the crystal.
Table 2: Methoxy Group Torsion Angles and Deviations in Dimethoxybiphenyl Derivatives
| Compound | Torsion/Dihedral Angle (°) or Deviation (Å) | Description |
| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | -5.22 (15) iucr.orgiucr.org | Torsion angle (C5—C4—O1—C9) |
| 3,5-Dichloro-3′,4′-dimethoxybiphenyl | 4.0 (2) and 2.07 (19) iucr.org | C—C—O—C torsion angles |
| 3,3′-Dimethoxybiphenyl | 0.046(1) and 0.234(1) ias.ac.inias.ac.in | Deviation of O atoms from mean plane (Å) |
| 5,5′-Dichloro-2,2′-dimethoxybiphenyl | 4.22 (18) and 18.82 (16) uky.edu | Dihedral angles of methoxy groups to benzene rings |
| 3′,4′-Dimethoxybiphenyl-4-carbonitrile | -3.61 (18) and 12.6 (2) iucr.org | C—C—C—C torsion angles |
Determination of Molecular Conformation and Dihedral Angles Between Biphenyl Rings
Intermolecular Interactions and Crystal Packing Architectures
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although individually weak, collectively determine the stability and physical properties of the crystalline solid.
Van der Waals forces are ubiquitous, weak, non-directional interactions that play a primary role in the crystal packing of many organic molecules, including dimethoxybiphenyl derivatives. iucr.org In the absence of strong hydrogen bonding or other specific interactions, van der Waals forces are the dominant cohesive force. For instance, the crystal packing of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate is primarily directed by weak van der Waals forces. researchgate.netiucr.org The molecules pack in corrugated layers, with the biphenyl scaffolds parallel to each other. iucr.org The packing of 3,4-dimethoxy-4′-nitro-1,1′-biphenyl is also stabilized by van der Waals interactions. researchgate.net
Although the methoxy groups in 3,4-dimethoxybiphenyl are not classical hydrogen bond donors, the oxygen atoms can act as hydrogen bond acceptors. Weak C—H⋯O hydrogen bonds are frequently observed in the crystal structures of dimethoxybiphenyl derivatives, playing a significant role in stabilizing the crystal lattice.
In the crystal of 3,3′-dimethoxybiphenyl, the cohesion is enhanced by three intermolecular C–H⋯O hydrogen bonds. ias.ac.inias.ac.in Similarly, in methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, weak intermolecular C—H⋯O contacts connect molecules into layers. nih.gov The crystal structure of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate is essentially stabilized by O—H⋯O bonds, with the carboxyl groups of neighboring molecules forming cyclic synthons and the water molecules creating helical supramolecular strands. iucr.org In 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid, molecules are linked via O—H⋯O hydrogen bonds, forming chains which are then linked by C—H⋯O hydrogen bonds to form sheets. nih.gov
Other weak interactions, such as C—H⋯π interactions, have also been identified. In methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, a weak C—H⋯π interaction occurs between a methoxy group and a nearby phenyl ring. nih.gov
Identification of Pi-Pi Stacking Interactions
Advanced Crystallographic Data Interpretation
The interpretation of crystallographic data has evolved beyond simple bond length and angle determinations. Advanced techniques now allow for a deeper understanding of the forces that govern crystal packing and the resulting solid-state architecture. For the analysis of this compound, two such powerful methods are Hirshfeld surface analysis and energy framework analysis.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of close contacts with neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.
While specific Hirshfeld surface analysis for the parent this compound is not available in the reviewed literature, studies on closely related derivatives provide insight into the expected interactions. For instance, in the crystal structure of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, Hirshfeld analysis revealed that H⋯O/O⋯H, H⋯H, H⋯C/C⋯H, and C⋯O/O⋯C interactions are the most significant contributors to the crystal packing, accounting for 37.0%, 26.3%, 18.5%, and 9.5% of the total Hirshfeld surface, respectively. researchgate.netjyu.fi In another example, 4-Iodo-3,3′-dimethoxybiphenyl, the shortest intermolecular I⋯O distance is noted to be 3.408 (2) Å, which is significantly less than the sum of the van der Waals radii, indicating a notable interaction. slideshare.net For substituted halogenated biphenyls, hydrogen-halogen interactions appear as distinct wings in the 2D fingerprint plots derived from Hirshfeld surfaces, signifying their important role in the crystal packing.
These examples from related compounds suggest that a Hirshfeld analysis of this compound would likely reveal significant contributions from C—H···O and C—H···π interactions, which are common in methoxy-substituted aromatic systems.
Interactive Data Table: Crystallographic Data of Related Biphenyl Compounds
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl | C₁₄H₁₃NO₄ | Monoclinic | P 2₁/c | Van der Waals interactions |
| 4-Iodo-3,3′-dimethoxybiphenyl | C₁₄H₁₃IO₂ | Monoclinic | P2₁/c | I···O interactions |
| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | C₁₈H₁₄O₁₀·2H₂O | O—H···O, H···H, C···H, C···O | ||
| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | C₁₈H₁₈O₆ | Monoclinic | C2/c | C—H···O, van der Waals forces |
Energy Framework Analysis for Lattice Energy Contributions
Specific energy framework analysis for this compound could not be found in the surveyed literature. However, the principles of this analysis can be described. The total interaction energy is a sum of electrostatic, dispersion, repulsion, and polarization components. By visualizing these energy frameworks, one can discern the anisotropy of the intermolecular interactions, which can be correlated with the mechanical properties of the crystal, such as bending or brittleness. For instance, a crystal with strong interactions in two dimensions but weaker interactions in the third may exhibit shearing behavior.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic landscape of biphenyl (B1667301) derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally suggests that the molecule is more polarizable and reactive. researchgate.neteurjchem.com For substituted biphenyls, the positions and energies of these orbitals can be significantly influenced by the nature and position of the substituents. scivisionpub.com
Table 1: Calculated Energy Gap and Global Reactivity Descriptors for a Related Biphenyl Derivative scivisionpub.com
| Parameters (in eV) | Value |
| HOMO energy: EH | -6.78 |
| LUMO energy: EL | -1.26 |
| Energy gap, ΔE = |EH – EL| | 5.52 |
| Ionisation potential, I = - EH | 6.78 |
| Electron affinity, A = - EL | 1.26 |
| Chemical Hardness, ɳ = ΔE/2 | 2.76 |
| Chemical Potential, μ = -χ | -4.02 |
| Electronegativity, χ = (I + A)/2 | 4.02 |
| Chemical Softness, σ = 1/2ɳ (eV)-1 | 0.18 |
| Global Electrophilicity, ω = μ2/2ɳ | 2.93 |
Note: Data presented is for a representative di-ortho-substituted halogenated biphenyl and serves as an illustrative example of the types of parameters calculated. The specific values for 3,4-Dimethoxybiphenyl would require a dedicated computational study.
Beyond the HOMO-LUMO gap, other global reactivity descriptors can be calculated from the orbital energies to predict chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. physchemres.orgscivisionpub.com Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the molecule's surface. scivisionpub.com The MEP map helps to identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. scivisionpub.com For this compound, the oxygen atoms of the methoxy (B1213986) groups are expected to be regions of high negative potential.
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. uni-muenchen.decam.ac.uk This analysis provides insight into the distribution of electrons and the ionic or covalent nature of chemical bonds. cam.ac.uk It is important to note that the calculated charges are dependent on the basis set used in the calculation. scivisionpub.comuni-muenchen.de The analysis involves partitioning the total electron population among the atoms, which can help in understanding the electrostatic interactions and reactivity of different sites within the this compound molecule. researchgate.net
Prediction of Reactivity Parameters and Molecular Electrostatic Potential Mapping
Computational Mechanistic Elucidation
Computational methods are also pivotal in unraveling the step-by-step mechanisms of chemical reactions involving biphenyl compounds.
By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely reaction pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and, crucially, transition states. acs.org A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. nih.gov Methods like the climbing image nudged elastic band (CI-NEB) can be used to find the minimum energy path and calculate the activation energy barriers for different steps in a reaction. chinesechemsoc.org For reactions involving this compound, such as its synthesis via cross-coupling reactions, DFT calculations can elucidate the mechanism, including steps like oxidative addition and reductive elimination. acs.orgresearchgate.net This analysis can reveal the role of catalysts and the factors that control the reaction's efficiency and selectivity. uni-konstanz.de
Kinetic Modeling of Chemical Transformations
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for predicting the solid-state packing and material properties of complex molecular systems.
The compound this compound serves as a key precursor in the synthesis of advanced polymers, particularly Polymers of Intrinsic Microporosity (PIMs). researchgate.net These materials are notable for their high gas permeability, which is a direct consequence of their inefficient chain packing in the solid state.
A well-established synthetic route utilizes the 2-lithio anion of this compound, which reacts with 2,3-dimethoxyfluorenone. This is followed by an acid-mediated cyclization to create a more rigid 9,9'-spirobifluorene (PIM-SBF) structural unit. researchgate.net This monomer is then used in polymerization reactions to build the final PIM. researchgate.net
Molecular modeling and chain-packing simulations have been instrumental in this field. Simulations have demonstrated that incorporating the more rigid spirobifluorene unit, derived from this compound, leads to polymers with enhanced gas permeability performance compared to those with more flexible spiro-centers. researchgate.net These computational studies confirm that the rigidity of the monomer unit is a critical factor in frustrating efficient polymer chain packing, thereby creating the microporosity essential for gas separation applications. lookchem.comresearchgate.netrsc.org
Advanced Applications in Materials Science and Specialized Chemical Synthesis
Functional Materials Development
Derivatives of dimethoxybiphenyl, particularly 3,3'-dimethoxybiphenyl-4,4'-diamine, are recognized as pivotal building blocks for the synthesis of functionalized organometallic and organic materials. kashanu.ac.irresearchgate.netresearchgate.netkashanu.ac.ir As a derivative of benzidine, this compound's structure is instrumental in the creation of more complex molecules, including electroactive organic polymers. kashanu.ac.irresearchgate.netresearchgate.netkashanu.ac.ir
Its utility is demonstrated in various polymerization reactions. For instance, it serves as a foundational material when reacted with malic anhydride (B1165640) in dimethylformamide (DMF), followed by polymerization initiated by ammonium (B1175870) persulfate. kashanu.ac.irkashanu.ac.irresearchgate.net Additionally, new polymers are synthesized by reacting 3,3'-dimethoxybiphenyl-4,4'-diamine with different dicarboxylic acids like glutaric acid, adipic acid, or isophthalic acid in a solution of DMF and pyridine. kashanu.ac.irkashanu.ac.irresearchgate.net This adaptability allows for the creation of a diverse range of polymers.
The electroactive nature of dimethoxybiphenyl derivatives makes them promising candidates for the fabrication of sensor materials. kashanu.ac.irresearchgate.netresearchgate.netkashanu.ac.ir The molecular framework of compounds such as 3,3'-dimethoxybiphenyl-4,4'-diamine is a key component in the design of materials intended for sensing applications. kashanu.ac.irresearchgate.netresearchgate.netkashanu.ac.ir These biphenyl (B1667301) derivatives provide a structural basis for developing new sensor technologies.
The utility of dimethoxybiphenyl derivatives extends to the creation of advanced polymeric materials like nanocomposites and blends. kashanu.ac.ir Polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine can be blended with other polymers, such as polyvinyl alcohol (PVA) or the natural polymer chitosan (B1678972), to form new materials with enhanced or synergistic physical properties. kashanu.ac.irkashanu.ac.irresearchgate.net This method of polymer blending offers a straightforward and economically viable route to developing new materials for a variety of commercial applications. kashanu.ac.ir
These polymer blends can be further enhanced by incorporating nanoparticles to create nanocomposites. kashanu.ac.irkashanu.ac.ir For example, blends featuring polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine have been successfully combined with silica (B1680970) nanoparticles (SiNPs) to yield novel nanocomposite materials. kashanu.ac.irkashanu.ac.irresearchgate.net The ultimate characteristics of these nanocomposites depend on multiple factors, such as the polymer matrix itself, the present functional groups, the size and form of the nanofillers, and how well they are dispersed within the matrix. kashanu.ac.ir Studies have indicated that nanocomposites built from these structures possess significant antibacterial activity. kashanu.ac.irkashanu.ac.ir
| Starting Materials | Reagents/Conditions | Resulting Material Type | Reference |
|---|---|---|---|
| 3,3'-dimethoxybiphenyl-4,4'-diamine, Malic anhydride | DMF, then Ammonium persulfate (initiator) | Polymer | kashanu.ac.irkashanu.ac.irresearchgate.net |
| 3,3'-dimethoxybiphenyl-4,4'-diamine, Glutaric acid | DMF, Pyridine | Polymer | kashanu.ac.irkashanu.ac.irresearchgate.net |
| 3,3'-dimethoxybiphenyl-4,4'-diamine, Adipic acid | DMF, Pyridine | Polymer | kashanu.ac.irkashanu.ac.irresearchgate.net |
| 3,3'-dimethoxybiphenyl-4,4'-diamine, Isophthalic acid | DMF, Pyridine | Polymer | kashanu.ac.irkashanu.ac.irresearchgate.net |
| Synthesized Polymer, Polyvinyl Alcohol (PVA) | Solvent casting method | Polymer Blend | kashanu.ac.irkashanu.ac.ir |
| Synthesized Polymer, Chitosan | Solvent casting method (in 2% aqueous acetic acid) | Polymer Blend | researchgate.net |
| Polymer Blend, Silica Nanoparticles (SiNPs) | Stirring/Sonication | Polymeric Nanocomposite | kashanu.ac.irresearchgate.net |
Dimethoxybiphenyl derivatives are valuable precursors for creating the organic linkers that form the backbone of metal-organic frameworks (MOFs) and coordination polymers (CPs). researchgate.netiucr.orgacs.org MOFs are a class of crystalline, porous materials composed of metal ions or clusters interconnected by these organic linker molecules. sigmaaldrich.com The linker's structure is a key determinant of the MOF's final properties, including its pore size and chemical functionality. sigmaaldrich.com
A specific derivative, 4,4′-dimethoxy-3,3′-biphenyldicarboxylic acid, has been effectively used as an organic linker to synthesize new families of coordination polymers via solvothermal methods. acs.org These three-dimensional frameworks are formed by metal carboxylate chains linked by the biphenyl derivative. acs.org This approach has led to the successful synthesis of five distinct coordination polymers, identified as CPO-68-M (with M = Zn, Mn, Co) and CPO-69-M (with M = Ca, Cd). acs.org In a related synthetic pathway, dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate acts as an intermediate for producing the 4,4'-dimethoxybiphenyl-3,3'-dicarboxylic acid linker, which is then incorporated into coordination polymers. researchgate.netiucr.org The modularity of this approach is further exemplified by the potential to incorporate such functionalized linkers into established structures like the UiO-67 MOF. uio.no
Application in Polymeric Nanocomposites and Blends
Electrochemical and Catalytic Systems
In the field of electrochemistry, 4,4'-dimethoxybiphenyl has proven to be a highly effective redox shuttle, a critical component for enabling specific asymmetric electrochemical reactions. dellamicogroup.comresearchgate.net A redox shuttle facilitates electron transfer between an electrode and a substrate by undergoing reversible oxidation and reduction. This mediation is often essential to prevent the direct interaction of a catalyst or substrate with the electrode, which could lead to degradation or unwanted side reactions.
Utilization as Redox Shuttles in Electrochemical Synthesis
Analytical Chemistry and Research Tools
In the realm of analytical chemistry, precision and accuracy are paramount. Reference standards are essential for the identification and quantification of substances in complex matrices. 3,4-Dimethoxybiphenyl and its derivatives serve as important tools in this capacity, particularly in metabolic studies and as building blocks for complex molecular architectures.
Polychlorinated biphenyls (PCBs) are persistent environmental pollutants that undergo metabolic transformation in organisms, typically through oxidation by cytochrome P450 enzymes to form hydroxylated metabolites (OH-PCBs). nih.gov Studying this metabolic process requires pure analytical standards of these metabolites for accurate detection and quantification, often using techniques like gas chromatography-mass spectrometry (GC-MS).
However, OH-PCBs can be difficult to analyze directly. Therefore, their methoxylated (MeO-PCB) analogues are often synthesized and used as reference standards. uky.edu These MeO-PCBs are more stable and have better chromatographic properties than their hydroxylated counterparts. Chlorinated derivatives of this compound have been specifically synthesized for this purpose. For instance, methoxylated derivatives of PCB congeners are frequently used as GC standards in PCB metabolism research. uky.edu The synthesis of chlorinated biphenyls containing a 3,4-dimethoxy substitution pattern provides crucial reference compounds for identifying metabolites of specific, environmentally relevant PCBs. uky.eduresearchgate.net For example, 3,3'-dichloro-4,5-dimethoxy-biphenyl was synthesized as an analytical standard to aid in the study of the metabolism of PCB 11. figshare.comuiowa.edu
The table below details specific chlorinated derivatives of this compound synthesized for use as analytical standards.
| Derivative Name | Parent PCB Congener | Application | Reference(s) |
| 2',5'-Dichloro-3,4-dimethoxybiphenyl | - | Standard for PCB metabolism studies | uky.edu |
| 3,5-Dichloro-3',4'-dimethoxybiphenyl | PCB 14 (3,4-Dichlorobiphenyl) | Analytical standard for PCB metabolite research | researchgate.net |
The this compound scaffold is a valuable intermediate in the synthesis of more complex and functional molecules. Its structure can be elaborated through various chemical transformations to build molecules for applications in medicine, materials science, and electronics.
The Suzuki-Miyaura coupling reaction is a powerful method for creating the biphenyl structure, often starting with a substituted phenylboronic acid. iucr.org For instance, 3,4-dimethoxyphenylboronic acid is a key precursor that reacts with halo-aromatics to build the this compound core within a larger molecule. This approach was used to synthesize 3,4-dimethoxy-4′-nitro-1,1′-biphenyl, a compound investigated for potential antiviral activity. iucr.org
Furthermore, derivatives like 3',4'-Dimethoxybiphenyl-3-carboxylic acid serve as intermediates in the creation of pharmaceuticals and fragrances. lookchem.com In materials science, related structures such as 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid are synthesized for use as organic linkers to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. nih.goviucr.org While not the 3,4-isomer, the synthesis of polymers and nanocomposites from 3,3'-dimethoxybiphenyl-4,4'-diamine demonstrates the utility of the dimethoxybiphenyl class as monomers for advanced materials. researchgate.net
The following table summarizes examples of complex molecules synthesized using the this compound unit or its immediate precursors.
| Starting Material / Intermediate | Synthesized Complex Molecule | Application / Field | Reference(s) |
| 3,4-Dimethoxyphenylboronic acid | 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl | Potential antiviral compound | iucr.org |
| 3',4'-Dimethoxybiphenyl-3-carboxylic acid | Various derivatives | Pharmaceuticals, Fragrances | lookchem.com |
| Dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate | 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid | Organic linker for Metal-Organic Frameworks (MOFs) | nih.goviucr.org |
Current Challenges and Future Research Directions
Innovations in Green Synthetic Methodologies
The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign synthetic methods for biphenyl (B1667301) compounds. Traditional cross-coupling reactions, while effective, often rely on hazardous solvents, expensive catalysts, and generate significant waste. The future of 3,4-Dimethoxybiphenyl synthesis lies in greener alternatives.
Recent advancements include the use of water as a solvent, the development of reusable catalysts, and the exploration of alternative energy sources like microwave irradiation and ultrasound. rsc.orggoogle.comresearchgate.netmdpi.commdpi.commdpi.com For instance, a metal-free, persulfate-promoted route in water has been described for accessing substituted biphenyl compounds, highlighting a move towards harnessing renewable resources. rsc.org Another approach involves the use of a modified polyacrylonitrile (B21495) fiber as a catalyst in a "capture-release" mechanism within a green solvent. researchgate.net The use of natural sunlight as an initiating source for the synthesis of bromomethyl biphenyl compounds represents another innovative green approach, achieving high conversion and selectivity. google.com
Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields. mdpi.com For example, a new microwave-assisted method for preparing trazodone (B27368) analogues containing a biphenyl moiety achieved final product yields of 56–63% in just 4 minutes. mdpi.com Furthermore, the development of palladium nanoparticles (PdNPs) supported on various materials is a key area of innovation, offering highly active and recyclable catalysts for cross-coupling reactions. researchgate.net These catalysts can be used in environmentally friendly media like water and can be recovered and reused multiple times, minimizing waste. mdpi.comresearchgate.net
| Green Synthesis Approach | Key Features | Compound Type | Reference |
| Persulfate-promoted synthesis | Metal-free, water as solvent, uses biomass-derived starting materials. | Substituted biphenyls | rsc.org |
| Sunlight-initiated bromination | Initiator-free, high selectivity and conversion rates. | Bromomethyl biphenyls | google.com |
| Microwave-assisted synthesis | Rapid reaction times (4 min), high yields (56-63%). | Biphenyl-containing trazodone analogues | mdpi.com |
| Modified polyacrylonitrile fiber catalyst | "Capture-release" mechanism, green solvent. | Biphenyl compounds | researchgate.net |
| Palladium Nanoparticle (PdNP) catalysts | High activity, recyclability, use in green solvents like water. | Biphenyls via cross-coupling | mdpi.comresearchgate.net |
Exploration of Novel Reactivity and Functionalization Patterns
Beyond improving existing synthetic routes, a significant area of research is the discovery of novel ways to functionalize the this compound core. C-H bond functionalization has become a particularly attractive strategy due to its atom and step economy. researchgate.netrsc.orgoup.comrutgers.edu This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.
Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H functionalization. researchgate.netrsc.orgoup.com For example, palladium-catalyzed C-H phosphination and amination have been demonstrated on biphenyl systems, utilizing an amido-substituent as a directing group. researchgate.net Rhodium(I)-catalyzed asymmetric C-H functionalization has also shown great promise for the enantioselective synthesis of chiral biphenyl derivatives. rsc.org
The development of new catalyst-ligand systems is crucial for achieving high selectivity and efficiency in these transformations. nih.gov Sterically bulky dialkylbiarylphosphine ligands, for instance, have been shown to generate highly active catalytic systems for cross-coupling reactions. nih.gov The exploration of unconventional reaction conditions and the use of directing groups to control regioselectivity are also key areas of investigation. researchgate.netoup.com
| Functionalization Strategy | Catalyst/Method | Key Features | Reference |
| C-H Phosphination and Amination | Palladium-catalyzed | Amido-directing group, direct functionalization. | researchgate.net |
| Asymmetric C-H Functionalization | Rhodium(I)-catalyzed | Enantioselective synthesis of chiral biphenyls. | rsc.org |
| Cross-Coupling Reactions | Palladium with bulky phosphine (B1218219) ligands | High efficiency and broad substrate scope. | nih.gov |
| Oxidative C-H Functionalization | Transition-metal catalysis with electrochemical oxidation | Environmentally benign approach. | researchgate.netoup.com |
Development of Advanced Computational Models for Complex Systems
Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of molecules like this compound. Advanced computational models are being developed to study various aspects of these complex systems. iucr.orgnih.govacs.orgscispace.com
Quantum mechanics (QM) calculations are used to investigate molecular conformation, particularly the torsion angle between the aromatic rings, which significantly influences the molecule's properties. iucr.org These studies can help rationalize experimental observations, such as melting point trends, by providing insights into solid-state packing. iucr.org
Computational studies are also employed to analyze molecular electrostatic potential (MEP) and dipole moments. nih.govacs.orgscispace.com This information is crucial for understanding intermolecular interactions and predicting the behavior of these molecules in biological systems or as components of functional materials. For example, in the context of polychlorinated biphenyls (PCBs), MEP calculations have been used to correlate substitution patterns with toxicity. nih.govacs.orgscispace.com
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are being developed to model the biological activity of biphenyl derivatives. tandfonline.com These models can predict the inhibitory activity of compounds and identify key structural features responsible for their biological effects, thereby guiding the design of new and more potent molecules. tandfonline.com
| Computational Method | Application | Insights Gained | Reference |
| Quantum Mechanics (QM) | Conformational analysis | Torsion angles, solid-state packing, and rationalization of physical properties. | iucr.org |
| Molecular Electrostatic Potential (MEP) | Analysis of electronic properties | Correlation of substitution patterns with reactivity and toxicity. | nih.govacs.orgscispace.com |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling biological activity | Prediction of inhibitory activity and identification of key structural features. | tandfonline.com |
Expansion into Emerging Niche Scientific and Technological Domains
The unique properties of this compound and its derivatives are leading to their exploration in various emerging scientific and technological fields. Their rigid, π-conjugated structure makes them attractive building blocks for advanced materials.
One promising area is the development of polymers and nanocomposites. kashanu.ac.irkashanu.ac.irresearchgate.netresearchgate.net For instance, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine have been synthesized and blended with other polymers and nanoparticles to create new materials with potential applications in biomedicine and biotechnology. kashanu.ac.irkashanu.ac.irresearchgate.netresearchgate.net These materials are being investigated for their antibacterial and anticancer activities. kashanu.ac.irkashanu.ac.irresearchgate.net
The photophysical properties of biphenyl derivatives are also being harnessed. For example, triaryl phosphates containing methoxy-substituted biphenyl moieties have been investigated as photoacid generators in photosensitive materials for microlithography. imaging.org The photoreaction of these compounds generates a strong acid, which can be used in chemically amplified resist systems. imaging.org
Furthermore, functionalized biphenyls are being incorporated into the structure of graphene nanoribbons to modulate their self-assembly and electronic properties. nih.gov The ability to precisely control the structure and function of these materials at the molecular level opens up possibilities for their use in next-generation electronics and optoelectronics. The iodinated derivative, 4,4′-diiodo-3,3′-dimethoxybiphenyl, has been used as a precursor for the synthesis of oligo(p-phenylene)s, which can self-assemble into functional pores and have potential as X-ray contrast media. nih.gov
| Emerging Application Area | Role of this compound Derivative | Potential Impact | Reference |
| Polymer and Nanocomposite Materials | Monomer for polymer synthesis | Development of new materials with biomedical and biotechnological applications. | kashanu.ac.irkashanu.ac.irresearchgate.netresearchgate.net |
| Photosensitive Materials | Photoacid generator | Advancements in microlithography and photoresist technology. | imaging.org |
| Graphene Nanoribbon Functionalization | Edge-functionalization unit | Modulation of self-assembly and electronic properties for advanced electronics. | nih.gov |
| Artificial Ion Channels and X-ray Contrast Media | Precursor for oligo(p-phenylene)s | Creation of functional pores and development of new diagnostic tools. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3,4-Dimethoxybiphenyl in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles to prevent skin/eye contact. Wear lab coats and closed-toe shoes .
- Ventilation : Employ local exhaust ventilation to minimize inhalation exposure. Avoid dust generation during handling .
- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste. Avoid flushing into drains .
- Storage : Store in airtight containers away from strong oxidizers and heat sources .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm methoxy group positions and biphenyl backbone. Compare chemical shifts to structurally similar compounds (e.g., 4,4'-dimethoxybiphenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for non-volatile samples .
- Infrared (IR) Spectroscopy : Identify methoxy (C-O) stretches near 1250–1050 cm and aromatic C-H bends .
Q. What are the best practices for synthesizing this compound, including key reaction conditions?
- Methodological Answer :
- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling between 3,4-dimethoxyphenylboronic acid and aryl halides. Optimize palladium catalysts (e.g., Pd(PPh)) and base (e.g., NaCO) in refluxing THF/water .
- Purification : Recrystallize from ethanol/acetone mixtures to remove unreacted starting materials. Monitor purity via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL for crystal structure refinement. Cross-validate hydrogen bonding and torsion angles with density functional theory (DFT) calculations .
- Validation Metrics : Check R-factor convergence and electron density maps for omitted/misplaced atoms. Compare experimental vs. simulated powder X-ray diffraction (PXRD) patterns .
Q. What strategies are recommended for designing bioactivity studies on this compound, given structural similarities to active compounds?
- Methodological Answer :
- In Vitro Assays : Test antiplatelet activity using platelet-activating factor (PAF)-induced aggregation models. Dose-response curves (IC) should be normalized to controls (e.g., Ginkgolide B) .
- In Vivo Models : Use zebrafish thrombosis assays to evaluate dose-dependent inhibition. Compare to reference compounds (e.g., aspirin) and apply ANOVA for statistical significance .
Q. How should researchers address the lack of toxicological data for this compound when planning in vitro or in vivo studies?
- Methodological Answer :
- Read-Across Analysis : Extrapolate from structurally related compounds (e.g., 3,3'-dimethoxybenzidine) with known toxicity profiles. Prioritize Ames tests for mutagenicity and acute toxicity assays in rodents .
- Precautionary Measures : Use lower initial doses in vivo and include negative controls. Monitor for oxidative stress biomarkers (e.g., glutathione levels) .
Data Contradiction Analysis
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
- Methodological Answer :
- Experimental Replication : Conduct solubility tests in ethanol/water mixtures under controlled temperatures. Use UV-Vis spectroscopy to quantify saturation points .
- Computational Modeling : Predict solubility parameters (logP) via COSMO-RS or Hansen solubility parameters (HSP). Cross-reference with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
